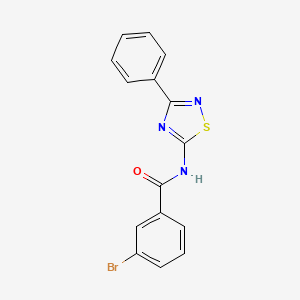

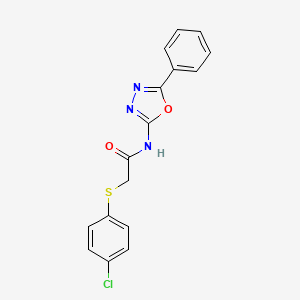

2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

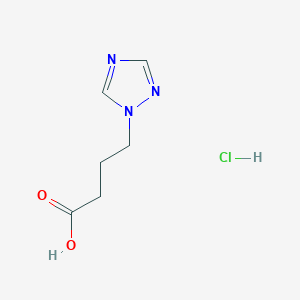

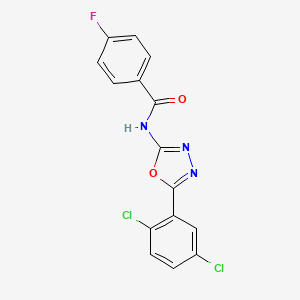

“2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C14H9ClN2S2 . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis

The molecular structure of “2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” consists of a 1,3,4-thiadiazole ring attached to a phenyl ring and a chlorophenyl group via a sulfanyl linkage .Physical And Chemical Properties Analysis

The average mass of “2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is 304.818 Da and its monoisotopic mass is 303.989563 Da .Aplicaciones Científicas De Investigación

Antibacterial Properties :

- Nafeesa, K., et al. (2017) synthesized a series of derivatives related to your compound of interest. They found that these compounds exhibited good inhibitory activity against gram-negative bacterial strains, showcasing their potential as antibacterial agents (Nafeesa et al., 2017).

- Similarly, Rehman, A., et al. (2013) synthesized related compounds and found them to be active against acetylcholinesterase, indicating potential use in managing diseases related to neurotransmitter dysfunction (Rehman et al., 2013).

Enzyme Inhibition :

- Siddiqui, S. Z., et al. (2014) reported on compounds with structures akin to your compound of interest, observing moderate inhibition against the α-chymotrypsin enzyme, suggesting potential applications in regulating enzymatic activities (Siddiqui et al., 2014).

Potential in Treating Cardiovascular Diseases :

- A study by Aziz-Ur-Rehman, et al. (2020) synthesized derivatives that showed good thrombolytic activity, indicating potential applications in cardiovascular disease treatments (Aziz-Ur-Rehman et al., 2020).

Molecular Docking Studies :

- Karanth, S. N., et al. (2019) conducted molecular docking studies on related compounds, finding them to be effective against Staphylococcus aureus, suggesting potential for drug development (Karanth et al., 2019).

Antimicrobial Activity :

- Rehman, A., et al. (2016) synthesized N-substituted derivatives which showed antimicrobial activity against various species, demonstrating their potential as antimicrobial agents (Rehman et al., 2016).

Computational Analysis for Drug Development :

- Mary, S. J. J., et al. (2022) conducted a computational analysis on a similar compound, providing insights into its potential as an antiviral molecule (Mary et al., 2022).

Bioactivity Potential Enhancement :

- Virk, N., et al. (2023) combined multiple functionalities, including 1,3,4-oxadiazole, in their compounds to enhance bioactivity potential, suggesting innovative approaches in drug research (Virk et al., 2023).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)23-10-14(21)18-16-20-19-15(22-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFIWJGUCXKGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2767327.png)

![1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2767335.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2767342.png)